

Spectroscopic Analysis of 3-Amino-5-methylpyrazole: A Technical Guide

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Compound of Interest

Compound Name: 3-Amino-5-methylpyrazole

Cat. No.: B3422793

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Amino-5-methylpyrazole**, a heterocyclic amine of significant interest in medicinal chemistry and materials science. The document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a foundational dataset for its identification, characterization, and application in further research and development.

Spectroscopic Data

The following sections present the available ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **3-Amino-5-methylpyrazole**. The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ^1H and ^{13}C NMR spectra of **3-Amino-5-methylpyrazole** provide key insights into its molecular framework.

Table 1: ^1H NMR Spectroscopic Data for **3-Amino-5-methylpyrazole**

Chemical Shift (δ) ppm	Multiplicity	Assignment	Solvent
2.15	s	-CH ₃	CDCl ₃
3.6 (broad)	s	-NH ₂	CDCl ₃
5.31	s	C ₄ -H	CDCl ₃
9.3 (broad)	s	-NH (pyrazole ring)	CDCl ₃

Table 2: ¹³C NMR Spectroscopic Data for **3-Amino-5-methylpyrazole**

Chemical Shift (δ) ppm	Assignment	Solvent
~11	-CH ₃	DMSO-d ₆
~95	C ₄	DMSO-d ₆
~140	C ₅	DMSO-d ₆
~155	C ₃	DMSO-d ₆

Note: The chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **3-Amino-5-methylpyrazole** is characterized by absorption bands corresponding to its amine and pyrazole functionalities.

Table 3: IR Spectroscopic Data for **3-Amino-5-methylpyrazole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	N-H stretching (amine and pyrazole)
3000-2850	Medium	C-H stretching (methyl and aromatic)
~1630	Strong	N-H bending (amine)
~1580	Medium	C=N stretching (pyrazole ring)
~1450	Medium	C-H bending (methyl)

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of solid samples like **3-Amino-5-methylpyrazole**. The specific parameters may need to be optimized for the instrument being used.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Amino-5-methylpyrazole** in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The final volume should be around 0.5-0.7 mL.
- Instrumentation: The spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
 - The number of scans can range from 8 to 64, depending on the sample concentration.
- ¹³C NMR Acquisition:

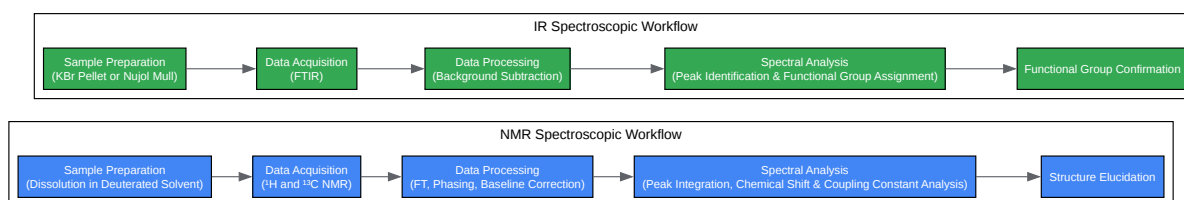
- Acquire a one-dimensional carbon spectrum with proton decoupling.
- Typical parameters: pulse angle of 45-90 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
- A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

IR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation:
 - Grind a small amount (1-2 mg) of **3-Amino-5-methylpyrazole** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place a small amount of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and record the sample spectrum.
 - The spectrum is typically recorded in the range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

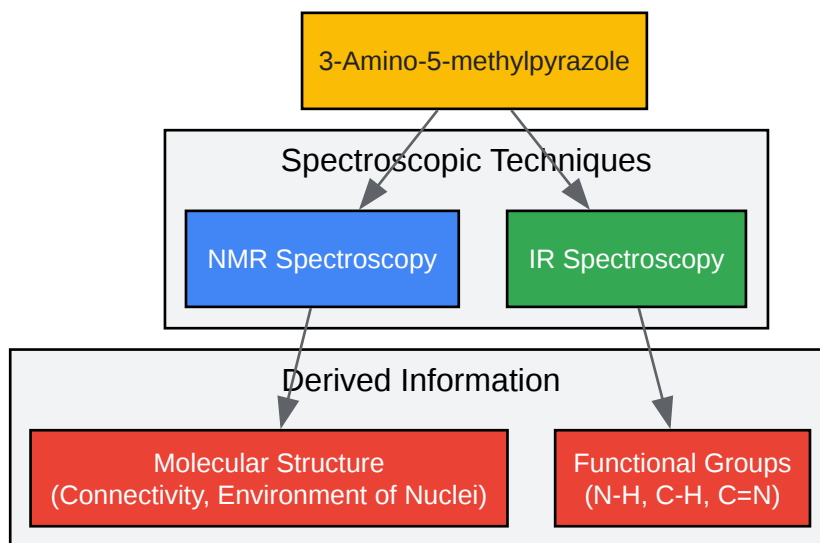
Visualization of Spectroscopic Workflow

The following diagrams illustrate the general workflows for obtaining and analyzing NMR and IR spectroscopic data.



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Caption: General workflows for NMR and IR spectroscopic analysis.



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Caption: Logical relationship between the compound, spectroscopic techniques, and derived information.

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